
(Z)-5-Decenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide (Z)-5-décénoïque est un acide gras insaturé avec une double liaison en configuration cis au cinquième carbone à partir de l'extrémité carboxyle. Ce composé fait partie de la classe plus large des acides décènoïques, connus pour leurs applications diverses dans divers domaines, y compris la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
L'acide (Z)-5-décénoïque peut être synthétisé par plusieurs méthodes. Une approche courante implique l'hydroboration-oxydation du 1-décène, qui introduit un groupe hydroxyle au carbone terminal, suivie d'une oxydation pour former l'acide carboxylique. Une autre méthode implique la réaction de Wittig, où un ylure de phosphonium réagit avec un aldéhyde pour former l'alcène souhaité avec la double liaison en configuration cis.
Méthodes de production industrielle
La production industrielle de l'acide (Z)-5-décénoïque implique souvent l'hydrogénation catalytique d'acides gras polyinsaturés dérivés d'huiles naturelles. Ce processus est suivi d'une isomérisation sélective pour obtenir la configuration cis souhaitée au cinquième carbone. Les conditions de réaction incluent généralement l'utilisation de catalyseurs métalliques tels que le palladium ou le nickel sous température et pression contrôlées.
Analyse Des Réactions Chimiques
Types de réactions
L'acide (Z)-5-décénoïque subit diverses réactions chimiques, notamment :
Oxydation : La double liaison peut être oxydée pour former des époxydes ou des diols.
Réduction : Le groupe acide carboxylique peut être réduit en alcool.
Substitution : Les atomes d'hydrogène adjacents à la double liaison peuvent être substitués par des halogènes ou d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Des réactifs tels que le permanganate de potassium ou le tétroxyde d'osmium sont couramment utilisés.
Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs typiques.
Substitution : L'halogénation peut être réalisée en utilisant du brome ou du chlore sous lumière UV.
Principaux produits
Époxydes : Formés à partir de l'oxydation de la double liaison.
Alcools : Résultant de la réduction du groupe acide carboxylique.
Composés halogénés : Produits par des réactions de substitution.
Applications de la recherche scientifique
L'acide (Z)-5-décénoïque a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse organique et comme précurseur de molécules plus complexes.
Biologie : Étudié pour son rôle dans la structure et la fonction des membranes cellulaires.
Médecine : Investigué pour ses propriétés anti-inflammatoires et antimicrobiennes potentielles.
Industrie : Utilisé dans la production de tensioactifs, de lubrifiants et de plastifiants.
Mécanisme d'action
Le mécanisme d'action de l'acide (Z)-5-décénoïque implique son interaction avec les membranes cellulaires et les enzymes. La double liaison en configuration cis lui permet de s'intégrer dans les bicouches lipidiques, affectant la fluidité et la perméabilité de la membrane. De plus, il peut agir comme un substrat pour diverses enzymes, conduisant à la formation de métabolites bioactifs qui modulent les processus cellulaires.
Applications De Recherche Scientifique
(Z)-5-Decenoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mécanisme D'action
The mechanism of action of (Z)-5-Decenoic acid involves its interaction with cellular membranes and enzymes. The double bond in the cis configuration allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that modulate cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide (E)-5-décénoïque : L'isomère trans de l'acide (Z)-5-décénoïque, qui présente des propriétés physiques et chimiques différentes en raison de la configuration de la double liaison.
Acide (Z)-9-décénoïque : Un autre isomère avec la double liaison au neuvième carbone, présentant des activités biologiques distinctes.
Acide (Z)-5-dodécènoïque : Un analogue à chaîne plus longue avec une réactivité chimique similaire mais des applications différentes.
Unicité
L'acide (Z)-5-décénoïque est unique en raison de sa position de double liaison spécifique et de sa configuration cis, qui confèrent des propriétés physiques et des activités biologiques distinctes. Sa capacité à s'intégrer dans les membranes lipidiques et à agir comme un précurseur de métabolites bioactifs en fait un composé précieux dans diverses applications de recherche et industrielles.
Propriétés
Numéro CAS |
84168-28-5 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
(Z)-dec-5-enoic acid |
InChI |
InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h5-6H,2-4,7-9H2,1H3,(H,11,12)/b6-5- |
Clé InChI |
UJUXUEKQHBXUEM-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C=C\CCCC(=O)O |
SMILES canonique |
CCCCC=CCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




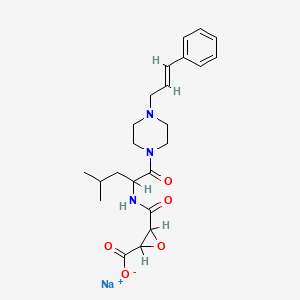
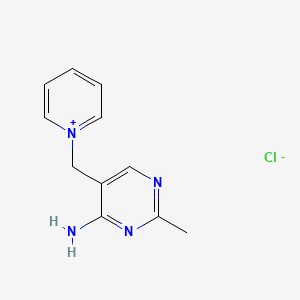

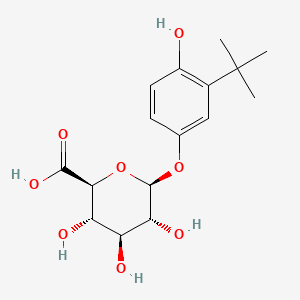

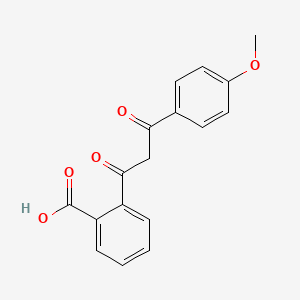
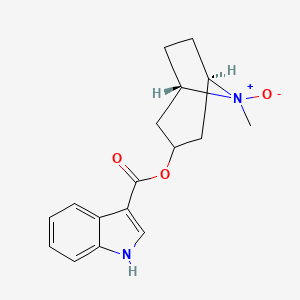
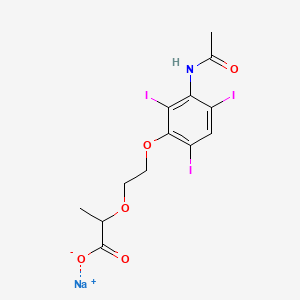
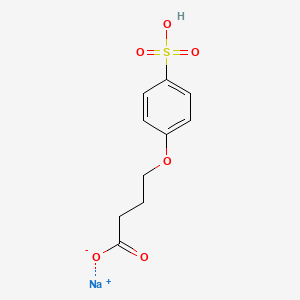
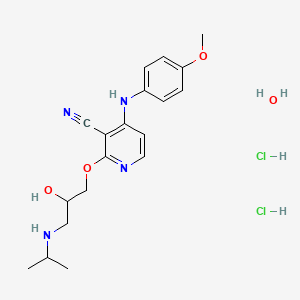
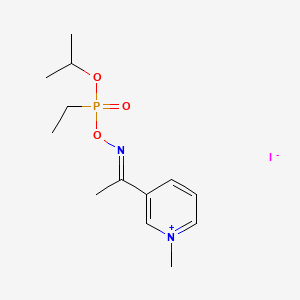
![methyl 8-(chloromethyl)-4-hydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12731263.png)
